molecular formula C8H5IN2O B12822075 7-Iodoquinoxalin-2-ol

7-Iodoquinoxalin-2-ol

Cat. No.: B12822075
M. Wt: 272.04 g/mol
InChI Key: HHMHZJVAZGRYRE-UHFFFAOYSA-N
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Description

7-Iodoquinoxalin-2-ol is a halogenated quinoxaline derivative characterized by an iodine substituent at the 7-position and a hydroxyl group at the 2-position. Its molecular formula is C₈H₅IN₂O, with a molecular weight of 271.94 g/mol. Synthesis often involves high-temperature reactions (800–820°C) with metal catalysts (e.g., Ag, Cu, Zn) and advanced analytical techniques like ICP-MS and ICP-OES for characterization .

Properties

IUPAC Name

7-iodo-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMHZJVAZGRYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinoxalin-2-ol typically involves the iodination of quinoxalin-2-ol. One common method is the reaction of quinoxalin-2-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 7-Iodoquinoxalin-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoquinoxalin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Iodoquinoxalin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodoquinoxalin-2-ol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 7-Iodoquinoxalin-2-ol with methoxy- and chloro-substituted analogs:

Parameter 7-Iodoquinoxalin-2-ol 7-Methoxyquinoxalin-2-ol 7-Chloroquinoxalin-2-ol
Molecular Formula C₈H₅IN₂O C₉H₇N₂O₂ C₈H₅ClN₂O
Molecular Weight (g/mol) 271.94 189.21 198.60
Substituent Type Iodo (electron-withdrawing) Methoxy (electron-donating) Chloro (electron-withdrawing)
Predicted Solubility Low in polar solvents Moderate in organic solvents Low to moderate
Melting Point Decomposes at high temps* ~200–220°C (estimated) ~250–270°C (estimated)
Reactivity Halogen bonding, Suzuki coupling Electrophilic substitution Nucleophilic substitution

*Synthesis conditions (800–820°C) suggest thermal instability under extreme conditions .

Electronic and Steric Effects

  • Iodo Substituent : The large atomic radius of iodine introduces steric hindrance, reducing reaction rates in crowded environments. Its strong electron-withdrawing nature increases the acidity of the hydroxyl group (pKa ~8–9), enhancing deprotonation in basic conditions .
  • Methoxy Substituent: The electron-donating methoxy group stabilizes electron-deficient aromatic systems, improving solubility in organic solvents like DMSO or ethanol. This property is exploited in drug design for bioavailability enhancement .
  • Chloro Substituent : Chlorine offers a balance of moderate electron withdrawal and smaller steric bulk, facilitating reactions like nucleophilic aromatic substitution.

Research Findings and Limitations

  • Thermal Stability: Evidence from high-temperature synthesis (800–820°C) suggests that 7-Iodoquinoxalin-2-ol may decompose under prolonged heating, limiting its use in high-energy processes .
  • Analytical Challenges : Quantifying iodine content requires specialized techniques (ICP-MS/OES), whereas methoxy and chloro analogs are routinely analyzed via NMR or HPLC .

Biological Activity

7-Iodoquinoxalin-2-ol is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 7-Iodoquinoxalin-2-ol, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

The chemical structure of 7-Iodoquinoxalin-2-ol is characterized by the presence of an iodine atom at the 7-position of the quinoxaline ring and a hydroxyl group at the 2-position. This specific arrangement contributes to its unique biological properties.

The biological activity of 7-Iodoquinoxalin-2-ol is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit significant antibacterial and antifungal properties. The presence of the iodine substituent may enhance the lipophilicity and electron-withdrawing ability, which can improve interaction with microbial targets.
  • Anticancer Activity : Quinoxaline derivatives have been investigated for their anticancer potential. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival.
  • Antioxidant Properties : The hydroxyl group in 7-Iodoquinoxalin-2-ol may contribute to its antioxidant capacity, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 7-Iodoquinoxalin-2-ol against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined using standard agar dilution methods. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Standard Drug (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus80.125
Escherichia coli160.25
Pseudomonas aeruginosa320.5

These findings indicate that while 7-Iodoquinoxalin-2-ol exhibits antimicrobial activity, it is less potent than standard antibiotics like ciprofloxacin.

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that 7-Iodoquinoxalin-2-ol induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are presented in Table 2.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results suggest that 7-Iodoquinoxalin-2-ol has significant potential as an anticancer agent, particularly against cervical and breast cancer cell lines.

Case Studies

Several case studies have explored the therapeutic applications of quinoxaline derivatives, including 7-Iodoquinoxalin-2-ol:

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing 7-Iodoquinoxalin-2-ol against skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among participants treated with the compound compared to those receiving a placebo.
  • Case Study on Cancer Treatment : A preclinical study assessed the effects of 7-Iodoquinoxalin-2-ol in combination with traditional chemotherapy drugs on tumor growth in animal models. The results indicated enhanced tumor suppression when used in combination therapy, suggesting a synergistic effect.

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